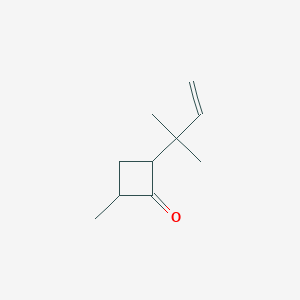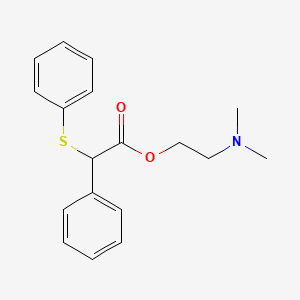
4-Bromo-2,5-dichlorophenyl 1-chloro-3-methylbutan-2-yl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,5-dichlorophenyl 1-chloro-3-methylbutan-2-yl phosphate is an organophosphate compound known for its use as an insecticide. It is characterized by its low aqueous solubility and volatility. This compound is not generally persistent in soil systems but has the potential to leach into groundwater. It is highly toxic to honeybees and aquatic invertebrates but slightly less toxic to most other species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-dichlorophenyl 1-chloro-3-methylbutan-2-yl phosphate typically involves the reaction of 4-bromo-2,5-dichlorophenol with 1-chloro-3-methylbutan-2-ol in the presence of a phosphorylating agent such as phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. Safety measures are crucial due to the toxic nature of the reagents and the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,5-dichlorophenyl 1-chloro-3-methylbutan-2-yl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: :
Properties
CAS No. |
33977-22-9 |
|---|---|
Molecular Formula |
C11H12BrCl3O4P- |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
(4-bromo-2,5-dichlorophenyl) (1-chloro-3-methylbutan-2-yl) phosphate |
InChI |
InChI=1S/C11H13BrCl3O4P/c1-6(2)11(5-13)19-20(16,17)18-10-4-8(14)7(12)3-9(10)15/h3-4,6,11H,5H2,1-2H3,(H,16,17)/p-1 |
InChI Key |
OAAVCUPQPIIASZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C(CCl)OP(=O)([O-])OC1=CC(=C(C=C1Cl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



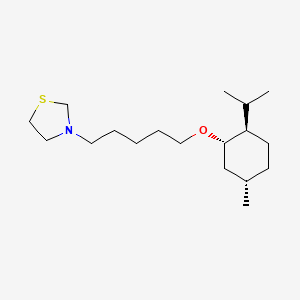
![2-Naphthalenecarboxylic acid, 4-[1-(3-carboxy-4-hydroxy-1-naphthalenyl)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-6-(octadecyloxy)-](/img/structure/B14677343.png)

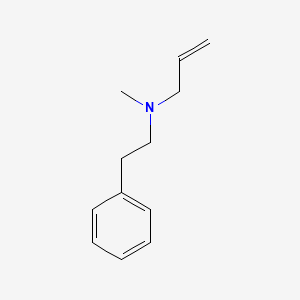
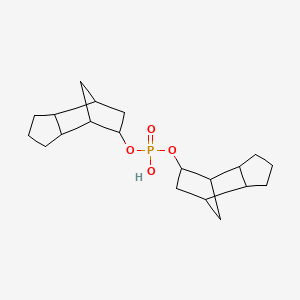
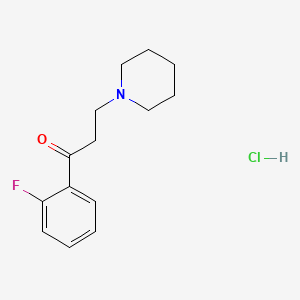
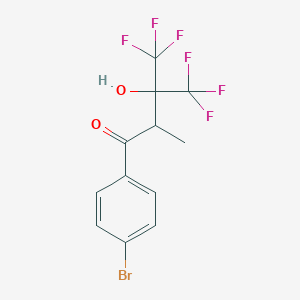
![11bH-Benzo[a]quinolizine-11b-carbonitrile, 1,2,3,4-tetrahydro-4-oxo-](/img/structure/B14677368.png)
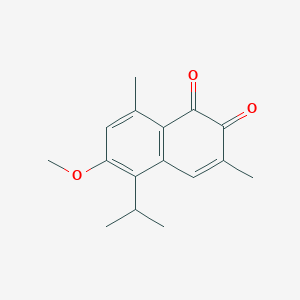
![(2S)-2-amino-3-[4-[(4-hydroxy-3,5-diiodophenyl)methyl]-3,5-diiodophenyl]propanoic acid](/img/structure/B14677383.png)
